molecular formula C23H16N4O4S B4548743 3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4548743
M. Wt: 444.5 g/mol
InChI Key: GSFFRALGTHMSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzodioxole and cyclopentathiophene intermediates, followed by their coupling with the isoxazolo[5,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-BENZODIOXOL-5-YL)-2-CYANOPROPANOIC ACID: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.

    3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Another related compound with a similar core structure but different substituents.

    1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: This compound has a benzodioxole moiety but differs significantly in its other structural elements.

Uniqueness

3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O4S/c1-11-7-14(21(28)26-23-15(9-24)13-3-2-4-18(13)32-23)19-20(27-31-22(19)25-11)12-5-6-16-17(8-12)30-10-29-16/h5-8H,2-4,10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFFRALGTHMSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C6=C(S5)CCC6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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